Butyl naphthalene-1-sulfonate,sodium
Description
Significance as a Model Chemical Compound in Surfactant Science
Butyl naphthalene-1-sulfonate (B229774), sodium serves as a significant model compound in surfactant science due to its well-defined structure and reliable performance characteristics. Its primary function is to reduce the surface tension of liquids, which allows for enhanced spreading and penetration of surfaces. lignincorp.com This attribute makes it an excellent candidate for fundamental studies on wetting phenomena.
The compound's molecular architecture, featuring both a rigid aromatic ring and a flexible alkyl chain as the hydrophobic part, allows researchers to study how different structural elements influence surfactant performance. frontiersin.orgresearchgate.net The butyl group provides aliphatic character, while the naphthalene (B1677914) core offers a robust hydrophobic backbone that enhances its ability to adsorb onto surfaces and particles. lignincorp.com
As a dispersant, it is a model for investigating the stabilization of particulate suspensions. It adsorbs onto particle surfaces, imparting a negative charge that creates electrostatic repulsion, thereby preventing aggregation and settling. greenagrochem.comlignincorp.com This mechanism is fundamental to its application in formulations for paints, inks, agrochemicals, and concrete admixtures. greenagrochem.comchemicalindustriessecrets.comlignincorp.com Its resistance to hard water and electrolytes makes it a robust model for studying dispersion in complex ionic environments, a common challenge in industrial processes. zjzgchem.comlignincorp.com
Below is a table summarizing some of the key physicochemical properties of this class of compounds.
| Property | Value/Description | Source(s) |
| Chemical Name | Sodium butylnaphthalenesulfonate | chemicalbook.com |
| CAS Number | 25638-17-9 | zjwmfs.comnih.gov |
| Molecular Formula | C₁₄H₁₅NaO₃S | nih.gov |
| Appearance | Typically a white to light-colored powder. | ligninchina.comzjwmfs.com |
| Surfactant Type | Anionic | polymerchem.orgzjwmfs.com |
| Solubility | Soluble in water. | ligninchina.comchemicalindustriessecrets.com |
| pH (1% solution) | 7.0 - 9.0 | ligninchina.comzjwmfs.com |
| Key Functions | Wetting agent, dispersant, emulsifier. | ligninchina.comgreenagrochem.compolymerchem.org |
Historical Trajectories in Naphthalene Sulfonate Research
The academic and industrial interest in naphthalene sulfonates dates back to the early 20th century. The parent compounds, polynaphthalene sulfonates (PNS), were first developed in the 1930s by IG Farben in Germany. hardtchemical.com These early materials were primarily used as tanning agents in the leather industry and as dispersants for dyes in textiles. lignincorp.comhardtchemical.com A significant historical application was in the emulsion polymerization process for the production of synthetic rubber, where they served as crucial emulsifiers to stabilize the polymer latex. hardtchemical.com
The development of alkyl naphthalene sulfonates (ANS), such as the butyl derivative, represented a key advancement. These compounds were initially explored as synthetic soap substitutes. chemicalindustriessecrets.com However, they were largely superseded in general detergency by more cost-effective petrochemical-based surfactants like linear alkylbenzene sulfonates (LABS). chemicalindustriessecrets.com
Following this, research shifted to leverage the unique properties of ANS that were superior to general-purpose detergents. Scholarly and industrial focus turned to their exceptional performance as wetting and dispersing agents, rather than their cleaning ability. chemicalindustriessecrets.com The synthesis process was refined, typically involving the alkylation of naphthalene with an alcohol (like butanol) in the presence of a sulfonating agent such as sulfuric acid, followed by neutralization. chemicalbook.comchemicalindustriessecrets.com This history established alkyl naphthalene sulfonates as specialized, high-performance surfactants for applications where rapid wetting and stable dispersion are critical.
Contemporary Research Directions and Future Scholarly Endeavors
Contemporary research on Butyl naphthalene-1-sulfonate, sodium and related ANS compounds is focused on optimizing their performance in high-technology fields and improving their environmental profile. A major area of modern study is their use as superplasticizers (or high-range water reducers) in concrete. atamanchemicals.comwikipedia.org By dispersing cement particles, they dramatically improve the flowability of concrete mixes, allowing for a lower water-to-cement ratio which results in significantly stronger and more durable structures. greenagrochem.comwikipedia.org
In the agrochemical sector, ongoing research aims to enhance the efficacy of pesticides and herbicides. greenagrochem.comgoogle.com As a wetting and dispersing agent, the compound ensures that spray solutions spread evenly over leaf surfaces for better coverage and absorption of the active ingredients. greenagrochem.compolymerchem.org
Future scholarly endeavors are being driven by the increasing demand for sustainable and eco-friendly chemical solutions. businessresearchinsights.com A key research trend is the development of more biodegradable forms of ANS to minimize their environmental footprint. businessresearchinsights.com Furthermore, there is growing interest in expanding their use into niche, high-value applications. This includes their role in enhanced oil recovery (EOR), where their ability to lower the interfacial tension between oil and water can help mobilize crude oil trapped in rock pores. frontiersin.orgresearchgate.netmarketresearchcommunity.com The synthesis of novel surfactant structures, such as ionic liquids based on naphthalene sulfonate anions, is another promising research frontier, aiming to create new materials with superior thermal stability and tailored properties for specialized industrial challenges. frontiersin.orgresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
sodium;4-butylnaphthalene-1-sulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2S.Na/c1-2-3-6-11-9-10-14(17(15)16)13-8-5-4-7-12(11)13;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXULKTYSTJSKFK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C2=CC=CC=C12)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Engineering for Butyl Naphthalene 1 Sulfonate, Sodium
Byproduct Formation and Mitigation in Butyl Naphthalene-1-sulfonate (B229774), Sodium Synthesis
The synthesis of sodium butyl naphthalene-1-sulfonate, a commercially significant anionic surfactant, involves complex electrophilic substitution reactions that can lead to the formation of various byproducts. atamanchemicals.comgoogle.com The quality and performance of the final product are contingent upon minimizing these impurities. Key challenges in the synthesis include controlling the extent of substitution on the naphthalene (B1677914) ring and managing the formation of inorganic salts and other organic impurities. google.com
During the sulfonation of naphthalene, the primary reaction is the substitution of a hydrogen atom with a sulfonic acid group (-SO₃H). However, the reaction conditions heavily influence the position and number of substituent groups. The formation of naphthalene-1-sulfonic acid is kinetically favored at lower temperatures (around 80°C), while the more stable naphthalene-2-sulfonic acid is the thermodynamically favored product at higher temperatures (around 160°C). stackexchange.comvaia.comvaia.com
In the synthesis of butyl naphthalene sulfonate, which involves both alkylation and sulfonation, there is a significant risk of forming disubstituted and polysulfonated byproducts. google.com When large amounts of the sulfonating agent (e.g., sulfuric acid or oleum) are added initially, the naphthalene nucleus becomes sulfonated first. The presence of a deactivating sulfonate group on the aromatic ring makes subsequent alkylation more difficult, often requiring higher temperatures, which in turn increases the risk of byproduct formation. google.com
Conversely, if alkylation is performed first, the butyl group, being an activating group, facilitates further substitution. This can lead to the introduction of more than one butyl group (dibutylnaphthalene) or a combination of butyl and sulfonate groups at various positions on the naphthalene ring. google.com
To mitigate the formation of these byproducts, precise control over reaction parameters is crucial. Strategies include:
Incremental Addition of Reagents: A patented method suggests the incremental and alternating addition of the sulfonating agent (sulfuric acid/oleum) and the alkylating alcohol (n-butanol). google.comwipo.intgoogle.com This approach helps to manage the reaction exotherm and control the relative rates of sulfonation and alkylation, thereby minimizing polysubstitution. atamanchemicals.comgoogle.com
Temperature Control: Maintaining an optimal temperature range is critical. For instance, with secondary butyl alcohol, a temperature between 80°C and 90°C is preferred to balance reaction rate and minimize the formation of undesirable colored byproducts. google.com The sulfonation reaction is highly exothermic, and inadequate heat removal can lead to product degradation and impaired color quality. phxequip.comenviro.wiki
Molar Ratio Control: The molar ratio of sulfur trioxide (SO₃) to the organic feedstock is one of the most critical variables influencing product quality. The process must be controlled to within 1% of the desired mole ratio to achieve high-quality products with minimal side reactions. chemithon.com
| Parameter | Effect on Byproduct Formation | Mitigation Strategy |
|---|---|---|
| Temperature | High temperatures can lead to thermodynamically favored isomers, polysulfonation, and colored byproducts. google.comstackexchange.com | Strict temperature control (e.g., 80-90°C for certain alcohols) and efficient heat removal. google.comphxequip.com |
| Reagent Concentration | High initial concentration of sulfonating agent deactivates the ring, hindering subsequent alkylation and promoting byproducts. google.com | Incremental and alternating addition of sulfonating and alkylating agents. google.comgoogle.com |
| Molar Ratio (SO₃:Organic) | Excess SO₃ promotes side reactions and polysulfonation. enviro.wikichemithon.com | Rigorous control of the molar ratio to within 1% of the setpoint. chemithon.com |
The impurity profile of commercial sodium butyl naphthalene-1-sulfonate can be complex, affecting its performance characteristics. Common impurities include inorganic salts, unreacted starting materials, and various organic byproducts.
Key Impurities and Their Sources:
Sodium Sulfate (B86663) (Na₂SO₄): This is a major inorganic impurity formed during the neutralization of excess sulfuric acid with sodium hydroxide (B78521). atamanchemicals.comgoogle.comgoogle.com Commercial products can contain significant amounts, sometimes between 7% and 22% by weight in related naphthalene sulfonate products. google.com
"Free Oil": This term refers to unreacted naphthalene and/or unsulfonated alkyl naphthalenes. atamanchemicals.comgoogle.com Its presence is undesirable, and commercial standards often set an upper limit on its content. google.com
Isomeric Byproducts: As discussed, different isomers of butyl naphthalene sulfonic acid can form depending on reaction control. stackexchange.com
Dibutyl Naphthalene: Formed from the dialkylation of the naphthalene ring. google.com
Analysis and Reduction Strategies: Impurity analysis is typically performed using techniques like High-Performance Liquid Chromatography (HPLC) to validate purity and quantify components. Conductometric titration is a conventional method used to determine the amount of sodium sulfate. google.com
Strategies for reducing these impurities focus on both optimizing the reaction and downstream processing:
Process Optimization: The incremental addition process described previously not only controls polysubstitution but also helps in minimizing residual sulfuric acid, thereby reducing the final sodium sulfate content. google.com A product from such a process was reported to contain 4.5% sodium sulfate. google.com
Phase Separation: After the reaction, the mixture can separate into two phases. The lower acidic layer, containing excess sulfuric acid, can be removed before neutralization, significantly reducing the amount of sodium sulfate formed. google.comzjzgchem.com
Washing and Extraction: The product can be dissolved in water, allowing the water-insoluble "free oil" (unsulfonated naphthalene) to form an immiscible layer that can be separated. google.com Solvent extraction using agents like petroleum ether can also be employed to remove free oil. google.com
Desalting: While introducing additional steps, techniques like chilling and filtering or neutralizing with calcium hydroxide to precipitate calcium sulfate can be used to remove sulfate impurities. google.com
| Impurity | Typical Source | Reduction Method |
|---|---|---|
| Sodium Sulfate | Neutralization of excess sulfuric acid. google.com | Removal of the acidic phase before neutralization; process optimization to minimize excess acid. google.com |
| Free Oil (Unreacted Naphthalene/Alkyl Naphthalene) | Incomplete sulfonation or alkylation. google.com | Phase separation of immiscible oil; solvent extraction. google.comgoogle.com |
| Isomeric and Polysubstituted Products | Lack of reaction control (temperature, reagent ratio). stackexchange.com | Strict control of reaction temperature and incremental reagent addition. google.comnumberanalytics.com |
Advanced Synthetic Technologies and Automation in Butyl Naphthalene-1-sulfonate, Sodium Production
The production of surfactants like sodium butyl naphthalene-1-sulfonate has benefited significantly from advancements in reactor technology and automation. These technologies aim to improve product quality, enhance safety, and increase process efficiency by providing tighter control over critical reaction parameters. chemithon.comballestra.com
Modern sulfonation plants widely employ automated reactor systems to manage the highly exothermic and rapid reaction between SO₃ and organic feedstocks. chemithon.com The heart of such a plant is the sulfonator, which can be of various types, including falling film reactors, jet reactors, or stirred tank reactors. chemithon.com
A Chinese patent describes an automatic production device for sodium butylnaphthalenesulfonate utilizing a Programmable Logic Controller (PLC) system. google.com This system exemplifies the principles of modern process automation:
Temperature Sensing and Control: A temperature sensor in the sulfonation kettle is connected to the PLC. The PLC controls valves for heating steam, cooling water, and frozen brine in the reactor jacket to maintain the temperature within the desired range (e.g., 35-40°C during oleum (B3057394) addition). google.com This precise temperature control is critical for preventing runaway reactions and ensuring product quality. google.comphxequip.com
Automated Reagent Dosing: The PLC controls the oleum addition rate based on feedback from the temperature sensor. If the temperature rises, the oleum control valve can be adjusted to slow the feed rate, thus managing the exothermic reaction. Weight sensors on the oleum tank can also be linked to the PLC to ensure accurate dosing. google.com
Control Loops: The system operates on PID (Proportional-Integral-Derivative) or analog control loops. These loops continuously monitor process variables like temperature, flow, and pressure and automatically adjust outputs (e.g., valve positions, pump speeds) to maintain setpoints. chemithon.comalibaba.com This reduces operator error and ensures consistent reaction conditions. chemithon.com
The benefits of such automation include improved safety by stabilizing the fierce exothermic reaction and enhanced product quality by maintaining optimal process conditions. google.com
Continuous flow synthesis, often utilizing microreactors or multi-tube falling film reactors (MTFR), represents a significant advancement over traditional batch processes. ballestra.comnih.govnjweixian.com While batch processes for butyl naphthalene sulfonate synthesis are common, they can suffer from difficult-to-control exotherms and large byproduct formation. atamanchemicals.comgoogle.com
Continuous flow reactors offer several advantages for sulfonation:
Superior Heat Transfer: Falling film reactors, a common choice for continuous sulfonation, provide a large surface area for heat exchange. The organic feedstock is introduced as a thin film on the reactor wall, reacting with a co-current stream of SO₃-air mixture. chemithon.com This configuration allows for efficient removal of the significant heat of reaction, enabling precise temperature control. phxequip.comballestra.com
Enhanced Mass Transfer: The high surface-area-to-volume ratio in film or microreactors ensures efficient contact between the gaseous SO₃ and the liquid organic phase, leading to rapid and stoichiometric reactions. chemithon.comresearchgate.net
Improved Safety and Consistency: The small reactor volume at any given time minimizes the risk associated with highly exothermic reactions. Continuous operation ensures that all material is processed under identical conditions, leading to a more consistent product quality compared to batch-to-batch variations. researchgate.net
Companies like Ballestra and Chemithon are key technology providers for continuous sulfonation plants, offering proprietary MTFR designs that ensure uniform distribution of reactants and excellent process control. chemithon.comballestra.com Research into the continuous-flow synthesis of related compounds, like long-chain alkylated naphthalenes, has demonstrated the ability to achieve high yields (99%) with very short residence times (60 seconds) under mild conditions, highlighting the efficiency of this approach. researchgate.net
Chemical Reactivity and Transformation Studies of Butyl Naphthalene 1 Sulfonate, Sodium
Oxidation Reactions and Pathways
The robust aromatic nature of the naphthalene (B1677914) core makes it susceptible to oxidative cleavage under sufficiently strong oxidizing conditions. The presence of the butyl group, being an activating substituent, can potentially enhance the reactivity of the ring system towards oxidation compared to unsubstituted naphthalene.
Sodium butyl naphthalene-1-sulfonate (B229774) can undergo oxidation by strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). While specific studies detailing the oxidation of this particular substituted naphthalene are not widely available in the literature, extensive research on the oxidation of naphthalene itself provides a strong model for the expected reaction pathways.
Permanganate Oxidation: Kinetic studies on the oxidation of naphthalene by potassium permanganate in an acidic aqueous acetic acid medium have shown that the reaction leads to the cleavage of the aromatic ring system. jchps.comipindexing.comresearchgate.net The primary product identified from this reaction is phthalic acid. jchps.comresearchgate.net The reaction exhibits first-order kinetics with respect to both the oxidant (permanganate) and the substrate (naphthalene). jchps.comresearchgate.net The stoichiometry of the reaction was determined to be one mole of naphthalene reacting with four moles of permanganate. jchps.comresearchgate.net The oxidation is typically conducted under reflux conditions in the presence of an acid such as H₂SO₄. jchps.com It is expected that the oxidation of butyl naphthalene-1-sulfonate would proceed similarly, yielding a substituted phthalic acid, although the exact structure of the final product would depend on which ring is cleaved.
| Parameter | Observation for Naphthalene Oxidation | Reference |
| Oxidant | Potassium Permanganate (KMnO₄) | jchps.com |
| Solvent/Medium | 50% Aqueous Acetic Acid, H₂SO₄ | jchps.com |
| Major Product | Phthalic Acid | jchps.comresearchgate.net |
| Stoichiometry | 1 mole Naphthalene : 4 moles Permanganate | jchps.comresearchgate.net |
| Kinetics | First order in [Naphthalene], First order in [KMnO₄] | jchps.comipindexing.com |
Peroxide Oxidation: Hydrogen peroxide is another oxidant capable of reacting with the naphthalene ring, often in the presence of a catalyst. Studies on various naphthalene derivatives show that H₂O₂ can lead to dearomative dihydroxylation or oxidative cleavage. researchgate.netnih.gov For instance, the oxidation of 1- and 2-substituted naphthalenes with 30% hydrogen peroxide, catalyzed by a selenium-based catalyst, resulted in ring-opened products like trans-2-carboxycinnamic acid. researchgate.net Enzymatic studies using peroxygenase have also demonstrated that H₂O₂ can hydroxylate naphthalene via an intermediary naphthalene 1,2-oxide (epoxide), which then rearranges to naphthol. nih.gov These findings suggest that the oxidation of butyl naphthalene-1-sulfonate with hydrogen peroxide would likely proceed through an initial epoxidation of the more electron-rich ring, followed by subsequent ring-opening or rearrangement reactions.
Permanganate Oxidation Mechanism: The mechanism for the oxidation of naphthalene by permanganate in acidic conditions is believed to initiate with an electrophilic attack by a permanganate species on the electron-rich naphthalene ring. stackexchange.com This is followed by the formation of a cyclic manganate (B1198562) ester intermediate across one of the double bonds. Subsequent oxidative cleavage breaks the C-C bond, leading to a series of intermediates that are rapidly oxidized further. stackexchange.com The reaction ultimately proceeds to the thermodynamically stable phthalic acid, with one of the carbon atoms from the cleaved ring being lost as carbon dioxide. stackexchange.comsciencemadness.org The first-order kinetics observed for both reactants support a mechanism where the initial attack of the oxidant on the substrate is the rate-determining step. jchps.com
Peroxide Oxidation Mechanism: The mechanism of hydrogen peroxide oxidation is highly dependent on the reaction conditions and catalysts used. In catalyzed reactions, a common pathway involves the formation of a highly reactive oxidizing species from the peroxide and the catalyst. This species then attacks the naphthalene ring. One proposed pathway is the epoxidation of one of the double bonds in the naphthalene system. nih.gov This epoxide is a key intermediate which can then undergo hydrolysis to form a diol or, particularly under acidic or catalytic conditions, rearrange to form naphthols or undergo ring cleavage to yield dicarboxylic acids or their derivatives. researchgate.netnih.gov Atmospheric oxidation studies, which can model some aspects of peroxide reactivity, also point to complex pathways involving the formation of peroxy and alkoxy radicals, leading to a variety of oxygenated and ring-opened products. copernicus.orgcopernicus.org
Reduction Reactions and Synthetic Applications
While the naphthalene ring is generally resistant to reduction under mild conditions, the sulfonate group can be a target for reductive cleavage.
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent primarily used for the reduction of aldehydes and ketones. masterorganicchemistry.comwikipedia.org It does not reduce aromatic rings. However, NaBH₄ is capable of reducing sulfonate esters (R-OSO₂R') to the corresponding alkanes (R-H) in aprotic solvents, a reaction that proceeds via an Sₙ2 mechanism. vt.edu This reaction is particularly effective for alkyl sulfonates and serves as a method for the deoxygenation of alcohols. acs.org
The reduction of an aryl sulfonate salt, such as sodium butylnaphthalene-1-sulfonate, is more challenging. Aryl C-S bonds are significantly stronger than alkyl C-O bonds in sulfonate esters, and the sulfonate group is a poor leaving group when attached directly to an aromatic ring. Therefore, direct reduction of the C-SO₃⁻ bond by NaBH₄ under standard conditions (e.g., in alcoholic solvents) is generally not feasible. wikipedia.org More potent reducing systems or catalytic methods would be required to achieve the reductive cleavage of the sulfonate group from the naphthalene ring to yield butylnaphthalene.
Substitution Reactions of the Sulfonate Moiety
The sulfonate group (-SO₃⁻) on an aromatic ring can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, although it is less reactive than halides. wikipedia.org For the substitution to occur, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the sulfonate group. masterorganicchemistry.com In butyl naphthalene-1-sulfonate, the butyl group is electron-donating, which deactivates the ring towards nucleophilic attack, making the direct substitution of the sulfonate group by common nucleophiles difficult.
However, a synthetically important reaction of aryl sulfonic acids is desulfonation. The sulfonation of aromatic rings is a reversible process. By treating an aryl sulfonic acid with hot aqueous acid, the -SO₃H group can be removed to regenerate the parent aromatic compound. masterorganicchemistry.com This reversibility allows the sulfonate group to be used as a "blocking group" in organic synthesis. For example, a position on the ring can be blocked by sulfonation, forcing another electrophilic substitution to occur at a different position. Subsequently, the sulfonate group can be removed by acid-catalyzed hydrolysis to yield a product that might be difficult to obtain directly. masterorganicchemistry.com
Influence of Substituents on Naphthalene Ring Reactivity
The reactivity of the butyl naphthalene-1-sulfonate ring towards further substitution, particularly electrophilic aromatic substitution (EAS), is governed by the combined electronic and steric effects of the existing butyl and sulfonate groups.
Butyl Group (-C₄H₉): As an alkyl group, it is an activating, ortho-, para-director. docbrown.info It increases the electron density of the naphthalene ring through an inductive effect, making the ring more susceptible to electrophilic attack than unsubstituted naphthalene.
Sulfonate Group (-SO₃⁻Na⁺): This group is strongly deactivating and a meta-director in benzene (B151609) chemistry due to its electron-withdrawing nature.
In the naphthalene ring system, the directing effects are more complex. Electrophilic attack on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed from α-attack is better stabilized by resonance. libretexts.org
For butyl naphthalene-1-sulfonate:
The sulfonate group at the C1 position deactivates the ring it is on. Theoretical studies on substituted naphthalenes indicate that a deactivating group at the C1 position directs incoming electrophiles primarily to the C5 and C8 positions of the other ring. researchgate.net
The butyl group, an activator, will direct to its available ortho and para positions. The exact position of the butyl group (e.g., C2, C3, or C4) would determine its specific directing influence. Assuming a common isomer like sodium 4-butylnaphthalene-1-sulfonate, both substituents are on the same ring. The powerful deactivating effect of the sulfonate group would likely direct the substitution to the other ring, specifically at the C5 and C8 positions.
Steric hindrance from the bulky butyl group would also play a significant role, potentially favoring substitution at the less hindered positions.
Therefore, a subsequent electrophilic substitution reaction on a typical butyl naphthalene-1-sulfonate isomer is expected to be slower than on naphthalene itself (due to the dominant deactivating effect of the sulfonate group) and would likely occur on the unsubstituted ring, primarily at the α-positions (C5 or C8). libretexts.orgresearchgate.net
Physicochemical Mechanisms and Interfacial Phenomena of Butyl Naphthalene 1 Sulfonate, Sodium
Surface Activity and Wetting Mechanisms
The amphiphilic nature of Butyl naphthalene-1-sulfonate (B229774), sodium, which comprises a hydrophobic butyl-naphthalene group and a hydrophilic sulfonate group, dictates its surface-active properties. greenagrochem.comgreenagrochem.com This structure enables the molecule to orient itself at interfaces, leading to a significant reduction in surface and interfacial tension.
Table 1: General Influence of Surfactant Concentration on Interfacial Tension
| Concentration of Butyl naphthalene-1-sulfonate, sodium | Effect on Interfacial Tension |
| Below CMC | Interfacial tension decreases with increasing concentration. |
| At or Above CMC | Interfacial tension reaches a minimum and remains relatively constant. |
Note: This table represents a general trend for surfactants and is not based on specific experimental data for Butyl naphthalene-1-sulfonate, sodium.
The dynamic wetting behavior of a surfactant solution is crucial for applications where rapid spreading and penetration are required. greenagrochem.com Butyl naphthalene-1-sulfonate, sodium, is known to exhibit excellent wetting properties. zjwmfs.comzjzgchem.com The adsorption of the surfactant molecules at the solid-liquid interface alters the contact angle between the liquid and the solid surface. A lower contact angle signifies better wetting. The dynamic process involves the transport of surfactant molecules to the advancing liquid front, which then adsorb and lower the surface tension, facilitating the spreading of the liquid. Detailed experimental data illustrating the change in contact angle over time for aqueous solutions of Butyl naphthalene-1-sulfonate, sodium, on specific substrates are not extensively documented in the available literature. However, it is understood that the rate of wetting is dependent on the surfactant's diffusion and adsorption kinetics.
Solvation Dynamics and Aggregation Behavior
In aqueous solutions, Butyl naphthalene-1-sulfonate, sodium, exhibits complex solvation and aggregation phenomena, transitioning from individual solvated molecules to organized assemblies.
Alkyl naphthalene (B1677914) sulfonates are recognized for their hydrotropic properties, which is the ability to enhance the solubility of sparingly soluble organic compounds in water. researchgate.netneaseco.com This phenomenon is attributed to the formation of aggregates that can encapsulate the solute molecules. The concentration at which this solubilization effect becomes significant is known as the critical hydrotrope concentration (CHC). While the hydrotropic nature of alkyl naphthalene sulfonates is acknowledged, a specific CHC value for Butyl naphthalene-1-sulfonate, sodium, is not definitively reported in the reviewed literature. Hydrotropy is a key characteristic that differentiates some surfactants from others and is concentration-dependent.
Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into organized aggregates called micelles. ligninchina.comnih.gov In these structures, the hydrophobic tails are sequestered in the core, away from the aqueous environment, while the hydrophilic heads form the outer corona. For sodium dibutyl naphthalene sulfonate, the CMC is reported to be in the range of 0.1–1 g/L. ligninchina.com The CMC is a critical parameter as many interfacial properties of the surfactant solution change abruptly at this concentration. The aggregation behavior of alkyl naphthalene sulfonates is influenced by the length of the alkyl chain; generally, a longer alkyl chain leads to a lower CMC. nih.gov
Table 2: Critical Micelle Concentration of Related Alkyl Naphthalene Sulfonates
| Compound | Critical Micelle Concentration (CMC) |
| Sodium Dibutyl Naphthalene Sulfonate | 0.1–1 g/L ligninchina.com |
| Sodium Octylnaphthalene Sulfonate | 2.36 mmol/L |
This table provides comparative CMC values for related compounds to infer the behavior of Butyl naphthalene-1-sulfonate, sodium.
Interactions at Liquid-Liquid and Solid-Liquid Interfaces
The functionality of Butyl naphthalene-1-sulfonate, sodium, in various applications stems from its interactions at different interfaces. At liquid-liquid interfaces, such as oil-water interfaces, the surfactant molecules form a film that reduces interfacial tension and stabilizes emulsions. greenagrochem.com The hydrophobic tails penetrate the oil phase, while the hydrophilic heads remain in the water phase, creating a barrier that prevents the coalescence of oil droplets.
At solid-liquid interfaces, the adsorption of Butyl naphthalene-1-sulfonate, sodium, modifies the surface properties of the solid. For instance, in textile applications, it facilitates the wetting of fibers, allowing for more uniform dyeing and finishing. greenagrochem.com In agricultural formulations, it enhances the spreading of pesticides on leaf surfaces. zjzgchem.com The nature of the interaction, whether it is primarily driven by hydrophobic interactions or electrostatic forces, depends on the characteristics of the solid surface and the surrounding medium.
Colloidal System Stabilization via Butyl Naphthalene-1-sulfonate, Sodium
Sodium Butyl Naphthalene-1-sulfonate is a highly effective anionic surfactant utilized extensively for stabilizing colloidal systems, which include dispersions of solid particles or emulsions of immiscible liquids. lignincorp.com Its efficacy stems from its amphiphilic molecular structure, which allows it to modify interfacial properties and prevent the aggregation or coalescence of dispersed phases. ligninchina.comgreenagrochem.com The molecule consists of a hydrophobic (water-repelling) portion and a hydrophilic (water-attracting) portion. The hydrophobic part is composed of a bulky naphthalene core and butyl groups, while the hydrophilic part is the anionic sulfonate group (-SO₃⁻Na⁺). lignincorp.com This dual nature is fundamental to its function as a stabilizer in various industrial applications, from paints and coatings to agricultural formulations. lignincorp.comgreenagrochem.com
The primary mechanism of stabilization involves the adsorption of the surfactant molecules at the interface between the dispersed particles and the continuous medium. lignincorp.com The hydrophobic naphthalene ring and butyl chains exhibit a strong affinity for the surfaces of non-polar particles or oil droplets, anchoring the molecule to the interface. lignincorp.com Simultaneously, the hydrophilic sulfonate group extends into the surrounding aqueous medium. lignincorp.com This specific orientation leads to the generation of repulsive forces that maintain particle separation and ensure the long-term stability of the colloidal system through a combination of electrostatic and steric effects. lignincorp.com
Dual Stabilization Mechanism
The robust performance of Sodium Butyl Naphthalene-1-sulfonate as a dispersant is attributed to its ability to provide dual-mode stabilization:
Electrostatic Repulsion: Once adsorbed onto the particle surfaces, the hydrophilic sulfonate head-groups project into the aqueous phase. lignincorp.com These groups are anionic, imparting a negative charge to the surface of each particle. greenagrochem.com The resulting electrostatic repulsion between the similarly charged particles creates an energy barrier that prevents them from approaching one another and aggregating, a critical factor in maintaining a stable dispersion. greenagrochem.comgreenagrochem.com
Steric Hindrance: The non-polar part of the molecule, specifically the bulky naphthalene core and its attached butyl groups, forms a protective physical barrier around the particles. lignincorp.com This layer provides steric hindrance, which further limits the close approach of particles and reduces the likelihood of aggregation. lignincorp.com This dual mechanism of electrostatic and steric stabilization provides more robust and durable suspension stability compared to surfactants that rely on only one of these effects. lignincorp.com
The combination of these forces allows the compound to effectively stabilize various systems, including emulsions, by reducing interfacial tension and forming a protective layer around dispersed droplets to prevent them from coalescing. ligninchina.comgreenagrochem.com Its stability in hard water and across a range of pH conditions further enhances its utility in diverse industrial processes. ligninchina.com
Data Tables
The following tables provide structured data on the compound's properties and its role in stabilization.
| Sulfonate Group | Hydrophilic, Anionic | Extends into the aqueous medium, providing a negative charge for electrostatic repulsion and ensuring water solubility. lignincorp.comgreenagrochem.com |
Table 2: Physicochemical Properties of a Commercial Grade Product
| Parameter | Specification |
|---|---|
| Appearance | Light White Powder |
| Active Substance Content (%) | 60-65 |
| pH (1% aqueous solution) | 7.00 - 9.00 |
| Water Content (%) | ≤ 3.0 |
| Iron Content (%) | ≤ 0.01 |
Data presented is a representative example of typical commercial specifications. zjwmfs.com
Table 3: Applications of Butyl Naphthalene-1-sulfonate, Sodium in Stabilizing Colloidal Systems
| Industry | Application | Colloidal System Type | Primary Stabilization Role |
|---|---|---|---|
| Paints & Coatings | Pigment Dispersion | Solid-in-Liquid Dispersion | Prevents settling and ensures even color distribution. lignincorp.com |
| Agrochemicals | Pesticide Formulations (e.g., Wettable Powders, Suspension Concentrates) | Solid-in-Liquid Dispersion | Ensures uniform distribution of active ingredients in spray solutions. greenagrochem.comgreenagrochem.com |
| Rubber Production | Emulsion Polymerization | Oil-in-Water Emulsion | Stabilizes monomer emulsions to ensure uniform particle size in synthetic rubber. greenagrochem.com |
| Textile Industry | Dyeing Processes | Solid-in-Liquid Dispersion | Disperses dye particles to achieve even and consistent fabric coloring. greenagrochem.comgreenagrochem.com |
| Construction | Concrete Admixtures | Solid-in-Liquid Dispersion | Acts as a superplasticizer, dispersing cement particles to improve workability. greenagrochem.comatamanchemicals.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| Butyl naphthalene-1-sulfonate, sodium |
| Sodium Dibutyl Naphthalene Sulfonate |
| Sodium dodecyl sulfate (B86663) |
| Titanium dioxide |
| Carbon black |
| Calcium carbonate |
| Curcumin |
| Sodium 1-naphthalenesulfonate |
| Sodium octylnaphthalene sulfonate |
| 1-Hexyl-3-methylimidazolium 4-(n-octyl)naphthalene-1-sulfonate |
| 1-Bromonaphthalene |
| Zein |
Advanced Characterization and Analytical Techniques for Butyl Naphthalene 1 Sulfonate, Sodium
Spectroscopic Elucidation Methods
Spectroscopic methods are indispensable for elucidating the molecular structure of Butyl naphthalene-1-sulfonate (B229774), sodium. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that reveals details about their atomic composition and chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For Butyl naphthalene-1-sulfonate, sodium, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent of these are the strong, asymmetric and symmetric stretching vibrations of the sulfonate group (S=O), which are typically observed in the regions of 1201-1163 cm⁻¹ and around 1045 cm⁻¹, respectively. The presence of the aromatic naphthalene (B1677914) ring is confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic butyl group is identified by its characteristic C-H stretching vibrations just below 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Sulfonate (S=O) | Asymmetric Stretching | 1201 - 1163 |
| Sulfonate (S=O) | Symmetric Stretching | ~1045 |
| Aromatic (C=C) | Stretching | 1600 - 1450 |
| Aromatic (C-H) | Stretching | > 3000 |
| Aliphatic (C-H) | Stretching | < 3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the structure of Butyl naphthalene-1-sulfonate, sodium.
In the ¹H NMR spectrum, the protons of the butyl group would appear in the upfield region (typically 0.8-3.0 ppm), with distinct signals for the terminal methyl group and the adjacent methylene (B1212753) groups. The aromatic protons on the naphthalene ring would resonate in the downfield region (typically 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns being dependent on the substitution pattern of the butyl and sulfonate groups.
The ¹³C NMR spectrum would show characteristic signals for the four distinct carbons of the butyl group in the aliphatic region (typically 10-40 ppm). The ten carbons of the naphthalene ring would appear in the aromatic region (typically 120-145 ppm), with the carbons directly attached to the electron-withdrawing sulfonate group and the electron-donating butyl group showing noticeable shifts from those of unsubstituted naphthalene.
Expected Chemical Shift Ranges for Butyl Naphthalene-1-sulfonate, Sodium:
| Atom | Type | Expected Chemical Shift (ppm) |
| ¹H | Butyl (CH₃) | 0.8 - 1.0 |
| ¹H | Butyl (CH₂) | 1.2 - 1.8 |
| ¹H | Butyl (α-CH₂) | 2.5 - 3.0 |
| ¹H | Aromatic | 7.0 - 9.0 |
| ¹³C | Butyl (CH₃) | 13 - 15 |
| ¹³C | Butyl (CH₂) | 20 - 35 |
| ¹³C | Aromatic | 120 - 145 |
Mass Spectrometry (MS) for Molecular Ion and Fragment Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For Butyl naphthalene-1-sulfonate, sodium, the molecular weight is approximately 286.32 g/mol . In a typical mass spectrum, a prominent molecular ion peak would be expected.
The fragmentation of the molecule under ionization would likely involve the cleavage of the butyl group and the sulfonate moiety. Key fragmentation pathways would include the loss of the butyl radical (C₄H₉•), leading to a significant fragment ion. Another characteristic fragmentation would be the loss of sulfur dioxide (SO₂), a common fragmentation pattern for sulfonate-containing compounds. The stable naphthalene ring would likely remain intact as a major fragment.
Expected Key Fragments in the Mass Spectrum of Butyl Naphthalene-1-sulfonate:
| Fragment | Description | Expected m/z |
| [M-Na+H]⁻ | Anion of the acid | ~263 |
| [M-SO₃]⁻ | Loss of the sulfonate group | ~183 |
| [C₁₀H₇-C₄H₉]⁺ | Butylnaphthalene cation | ~185 |
| [C₁₀H₇]⁺ | Naphthyl cation | ~127 |
| [C₄H₉]⁺ | Butyl cation | ~57 |
Comparative Spectroscopic Analysis of Derivatives
The analysis of derivatives of Butyl naphthalene-1-sulfonate, sodium, particularly those with varying alkyl chain lengths (e.g., methyl, ethyl, hexyl), provides valuable insights into structure-property relationships. A comparative analysis of their spectroscopic data reveals predictable trends.
In FT-IR spectra, the positions of the sulfonate and aromatic peaks remain relatively consistent across the homologous series. However, the intensity of the aliphatic C-H stretching bands increases with the length of the alkyl chain.
In ¹H NMR spectra, the chemical shifts of the aromatic protons are subtly influenced by the nature of the alkyl substituent. The signals corresponding to the alkyl chain protons show predictable patterns of chemical shifts and multiplicities. For instance, in a comparative study of sodium α-(n-alkyl) naphthalene sulfonates, where the alkyl chain varies from C6 to C10, the aromatic protons typically appear as multiplets in the range of 7.5-8.6 ppm, while the alkyl protons resonate at 0.8-3.2 ppm.
Similarly, in ¹³C NMR spectra, the carbons of the naphthalene ring show minor shifts, while the number of signals in the aliphatic region directly corresponds to the number of unique carbons in the alkyl chain.
Three-Dimensional Fluorescence Spectroscopy for Aqueous Solutions
Three-dimensional fluorescence spectroscopy is a highly sensitive technique for the analysis of fluorescent compounds in aqueous solutions. Butyl naphthalene-1-sulfonate, sodium, owing to its naphthalene moiety, exhibits intrinsic fluorescence. A study on its three-dimensional fluorescence properties in aqueous solution revealed distinct excitation and emission peaks.
The research identified four primary peaks at excitation/emission wavelengths (λex/λem) of approximately 230/340 nm, 280/340 nm, 225/650 nm, and 280/650 nm. The intensity of the peak at λex/λem = 280/340 nm was found to be directly proportional to the concentration of the compound, making it suitable for quantitative analysis. This technique is particularly valuable for monitoring the presence of Butyl naphthalene-1-sulfonate, sodium in environmental water samples due to its high sensitivity and the minimal sample preparation required.
Fluorescence Peaks of Butyl Naphthalene-1-sulfonate, Sodium in Aqueous Solution:
| Peak Number | Excitation Wavelength (λex) (nm) | Emission Wavelength (λem) (nm) |
| 1 | ~230 | ~340 |
| 2 | ~280 | ~340 |
| 3 | ~225 | ~650 |
| 4 | ~280 | ~650 |
Chromatographic Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of Butyl naphthalene-1-sulfonate, sodium from complex mixtures. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for this purpose.
The separation is typically achieved using a reversed-phase column, such as a C18 column. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Due to the ionic nature of the sulfonate group, ion-pairing agents are frequently added to the mobile phase to improve peak shape and retention.
Detection is commonly performed using a UV detector, as the naphthalene ring exhibits strong absorbance in the ultraviolet region (typically around 220-280 nm). For more sensitive and selective detection, a fluorescence detector can be used, taking advantage of the compound's native fluorescence. The retention time of Butyl naphthalene-1-sulfonate, sodium will depend on the specific chromatographic conditions, including the column, mobile phase composition, and flow rate.
Typical HPLC Parameters for the Analysis of Alkyl Naphthalene Sulfonates:
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer and/or ion-pairing agent |
| Detector | UV (220-280 nm) or Fluorescence |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 10 - 50 µL |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sodium butylnaphthalene-1-sulfonate. It is extensively used for both assessing the purity of the compound and for its precise quantification in various matrices.
Reversed-phase HPLC is the most common mode employed for the separation of naphthalene sulfonates. nih.govresearchgate.net In this method, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a more polar mobile phase. nih.gov The separation mechanism is based on the hydrophobic interactions between the butylnaphthalene moiety of the analyte and the stationary phase.
For effective separation of sodium butylnaphthalene-1-sulfonate and its potential isomers or byproducts, ion-pairing agents are often added to the mobile phase. oup.com These agents, such as tetrabutylammonium (B224687) bromide, interact with the sulfonate group, neutralizing its charge and enhancing its retention on the reversed-phase column, thereby improving peak shape and resolution. oup.com
Detection is typically achieved using a UV detector, as the naphthalene ring system exhibits strong absorbance in the ultraviolet region. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.
A typical HPLC method for the analysis of sodium butylnaphthalene-1-sulfonate might involve the following parameters:
Interactive Data Table: HPLC Parameters for Butyl Naphthalene-1-sulfonate, Sodium Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient with an ion-pairing agent (e.g., 5 mM tetrabutylammonium bromide) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
This method allows for the separation of the main compound from impurities such as unreacted naphthalene, isomeric byproducts, and other related substances.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
While sodium butylnaphthalene-1-sulfonate itself is not amenable to direct analysis by Gas Chromatography (GC) due to its low volatility and thermal instability, GC-MS is a crucial technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the sample.
The primary challenge in using GC for sulfonated compounds is their non-volatile nature. gcms.cz To overcome this, derivatization is often necessary to convert the sulfonic acid or its salt into a more volatile and thermally stable derivative. gcms.czacs.orgchromforum.org Common derivatization strategies include esterification to form methyl or other alkyl esters. chromforum.org However, it is important to select a derivatization reagent that provides a stable derivative with good chromatographic properties.
Once derivatized, the sample can be injected into the GC system, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer (MS), which provides mass spectral data for their identification. The mass spectrum of a compound is a unique fingerprint that allows for its unambiguous identification by comparing it to spectral libraries.
GC-MS is particularly useful for detecting residual solvents from the synthesis process, unreacted starting materials like naphthalene and butanol, and any volatile degradation products.
Interactive Data Table: Potential Volatile Impurities Analyzed by GC-MS
| Impurity | Potential Source |
| Naphthalene | Unreacted starting material |
| Butanol | Unreacted starting material or byproduct |
| Butylnaphthalene isomers | Side reactions during synthesis |
| Solvents (e.g., Toluene, Heptane) | Residual solvents from synthesis and purification |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is exceptionally well-suited for the trace analysis of sodium butylnaphthalene-1-sulfonate and its non-volatile impurities in complex matrices.
Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of sulfonated aromatic compounds in LC-MS. researchgate.netyoutube.com ESI is a soft ionization method that allows for the analysis of large and polar molecules with minimal fragmentation. youtube.com For anionic compounds like sulfonates, analysis is typically performed in the negative ion mode, where the mass spectrometer detects the deprotonated molecule [M-Na]⁻. researchgate.net
The high sensitivity of LC-MS allows for the detection and quantification of the target compound at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. The selectivity of the mass spectrometer, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, helps to eliminate interferences from the sample matrix, leading to more accurate and reliable results.
LC-MS is invaluable for applications such as environmental monitoring, where the concentration of sodium butylnaphthalene-1-sulfonate may be very low, and for the analysis of complex formulations where other components might interfere with traditional HPLC-UV methods.
Interactive Data Table: LC-MS Parameters for Trace Analysis
| Parameter | Condition |
| LC System | UHPLC or HPLC |
| Column | C18 or similar reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile with a volatile buffer (e.g., ammonium (B1175870) acetate) |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Mode |
| Detection Mode | Selected Ion Monitoring (SIM) of [M-Na]⁻ or MS/MS transitions |
Capillary Electrophoresis (CE) for Isomer Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly effective for the separation of isomers of charged compounds like naphthalene sulfonates. researchgate.netrsc.org The separation in CE is based on the differential migration of analytes in an electric field.
For the separation of anionic isomers like butylnaphthalene sulfonates, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often employed. wikipedia.orgnih.govlongdom.orgglobalresearchonline.netscispace.com In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the running buffer at a concentration above its critical micelle concentration. wikipedia.orglongdom.org This forms micelles that act as a pseudo-stationary phase. The separation is then based on the partitioning of the analytes between the aqueous buffer and the hydrophobic interior of the micelles. wikipedia.org
The different isomers of butylnaphthalene sulfonate will have slightly different hydrophobicities and, therefore, will partition differently into the micelles, leading to their separation. The high efficiency of CE allows for the resolution of closely related isomers that may be difficult to separate by HPLC.
Interactive Data Table: Typical MEKC Conditions for Isomer Separation
| Parameter | Condition |
| Capillary | Fused silica (B1680970), e.g., 50 µm i.d., 50 cm total length |
| Running Buffer | Borate buffer (e.g., 20 mM, pH 9.2) containing a surfactant (e.g., 50 mM SDS) |
| Applied Voltage | 20-30 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic or electrokinetic |
| Detection | UV at 220 nm |
Advanced Extraction and Pre-concentration Methodologies
For the analysis of sodium butylnaphthalene-1-sulfonate in complex samples or at low concentrations, advanced extraction and pre-concentration techniques are often necessary to isolate the analyte from interfering matrix components and to increase its concentration to a level suitable for detection.
Solid-Phase Extraction (SPE) Techniques
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the extraction and pre-concentration of analytes from liquid samples. mdpi.comlibretexts.orgsigmaaldrich.comsigmaaldrich.comwaters.com For an anionic and moderately nonpolar compound like sodium butylnaphthalene-1-sulfonate, several types of SPE sorbents can be utilized.
Reversed-phase SPE is a common choice, using sorbents such as C18-bonded silica or polymeric sorbents. The retention mechanism is based on hydrophobic interactions between the butylnaphthalene part of the molecule and the nonpolar sorbent. mdpi.com
Ion-exchange SPE can also be employed, using an anion-exchange sorbent that has positively charged functional groups to retain the negatively charged sulfonate group of the analyte. libretexts.orgsigmaaldrich.com
Mixed-mode SPE sorbents, which combine both reversed-phase and ion-exchange properties, can offer enhanced selectivity for the extraction of sulfonated compounds. mdpi.comnih.gov
The general SPE procedure involves four steps:
Conditioning: The sorbent is treated with a solvent to activate it.
Loading: The sample is passed through the sorbent, and the analyte is retained.
Washing: The sorbent is washed with a solvent to remove interfering compounds.
Elution: The analyte is eluted from the sorbent with a strong solvent.
The choice of sorbent and solvents is critical for achieving high recovery and effective cleanup. nih.gov
Interactive Data Table: SPE Sorbent Selection for Butyl Naphthalene-1-sulfonate, Sodium
| Sorbent Type | Retention Mechanism | Elution Solvent Example |
| Reversed-Phase (e.g., C18) | Hydrophobic interaction | Methanol or Acetonitrile |
| Anion-Exchange (e.g., SAX) | Ion-exchange | High ionic strength buffer or solvent with a counter-ion |
| Mixed-Mode (e.g., Reversed-Phase/Anion-Exchange) | Hydrophobic and ion-exchange | Stepwise elution with different solvents/buffers |
Molecularly Imprinted Polymers (MIP) for Selective Extraction
Molecularly Imprinted Polymers (MIPs) are highly cross-linked polymers that are synthesized in the presence of a template molecule. After polymerization, the template is removed, leaving behind specific recognition sites that are complementary in shape, size, and functionality to the template molecule. This "molecular memory" allows MIPs to selectively rebind the target analyte from a complex matrix.
For sodium butylnaphthalene-1-sulfonate, a MIP could be synthesized using a template molecule that is structurally similar to the analyte. The resulting MIP would then have a high affinity and selectivity for sodium butylnaphthalene-1-sulfonate, allowing for its efficient extraction even in the presence of other structurally related compounds.
MIPs can be used as the sorbent in SPE cartridges, providing a highly selective extraction method. The use of MIP-SPE can significantly improve the cleanup of complex samples and enhance the accuracy of subsequent analytical measurements. nih.gov
The development of a MIP for a specific analyte involves the careful selection of a functional monomer that can interact with the template, a cross-linker to form the polymer network, a porogen to control the morphology of the polymer, and an initiator for the polymerization process.
Anion-Exchange Chromatography for Pre-concentration
Anion-exchange chromatography, particularly in the form of solid-phase extraction (SPE), is a widely employed technique for the pre-concentration of anionic compounds like Butyl naphthalene-1-sulfonate, sodium from aqueous samples. nih.gov This method leverages the electrostatic interaction between the negatively charged sulfonate group of the analyte and a positively charged stationary phase within the SPE cartridge.
The process typically involves several key steps:
Conditioning: The anion-exchange sorbent is first conditioned with a suitable solvent to activate the functional groups and ensure reproducible retention.
Sample Loading: The aqueous sample containing Butyl naphthalene-1-sulfonate, sodium is passed through the SPE cartridge. The anionic analyte is retained on the solid phase, while neutral and cationic components pass through.
Washing: The cartridge is then washed with a specific solution to remove any weakly bound impurities without displacing the target analyte.
Elution: Finally, a solvent or buffer solution is used to disrupt the electrostatic interaction and elute the concentrated Butyl naphthalene-1-sulfonate, sodium for subsequent analysis.
Table 1: General Parameters for Anion-Exchange SPE of Naphthalene Sulfonates
| Parameter | Description | Typical Values/Conditions for Naphthalene Sulfonates |
|---|---|---|
| Sorbent Type | Stationary phase with positively charged functional groups. | Weak Anion-Exchange (WAX) or Strong Anion-Exchange (SAX) |
| Sample pH | Adjusted to ensure the analyte is in its anionic form. | Typically neutral to slightly basic |
| Elution Solvent | A solvent or buffer that disrupts the ionic interaction. | Methanol or acetonitrile containing a competing anion (e.g., acetate, chloride) or with adjusted pH |
| Recovery | Percentage of the analyte recovered after the SPE process. | Generally >90% for related naphthalene sulfonates researchgate.net |
| Reproducibility (RSD) | Measure of the precision of the extraction method. | 0.2-5.0% for replicate analyses of related compounds researchgate.net |
Analytical Method Validation and Reproducibility in Butyl Naphthalene-1-sulfonate, Sodium Studies
The validation of an analytical method is essential to ensure its reliability, reproducibility, and fitness for its intended purpose. nih.gov A properly validated method provides confidence in the accuracy and precision of the analytical data generated for Butyl naphthalene-1-sulfonate, sodium. The validation process involves evaluating several key parameters, as outlined by international guidelines.
Due to a lack of specific validation studies for Butyl naphthalene-1-sulfonate, sodium in the reviewed scientific literature, the following discussion is based on typical validation parameters and findings for closely related naphthalene sulfonate compounds. These parameters are generally assessed using techniques like High-Performance Liquid Chromatography (HPLC), which is a common method for the analysis of such compounds. researchgate.net
Key Validation Parameters:
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For various naphthalene sulfonates, linear ranges have been established, for example, from 2 to 250 µg/L. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For several naphthalene sulfonates, detection limits have been reported to be in the range of 0.32 to 0.95 µg/L. researchgate.net
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Repeatability studies for some naphthalene sulfonates have shown RSD values between 0.53% and 6.0%. researchgate.net
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies in spiked samples.
Specificity: This ensures that the analytical signal is solely from the analyte of interest and not from any other components in the sample matrix.
Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Typical Analytical Method Validation Parameters for Naphthalene Sulfonates
| Validation Parameter | Typical Performance for Naphthalene Sulfonates | Reference |
|---|---|---|
| Linear Range | 2–250 µg/L | researchgate.net |
| Limit of Detection (LOD) | 0.32–0.95 µg/L | researchgate.net |
| Reproducibility (RSD) | 0.53–6.0% | researchgate.net |
| Recovery | >90% | researchgate.net |
The reproducibility of an analytical method is a critical aspect of its validation, ensuring that consistent results can be obtained by different analysts, on different instruments, and in different laboratories. The low relative standard deviations reported for the analysis of related naphthalene sulfonates indicate that the analytical methods, when properly developed and validated, are highly reproducible. researchgate.net
Computational Chemistry and Molecular Modeling of Butyl Naphthalene 1 Sulfonate, Sodium
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, offering a detailed view of the dynamics of Butyl naphthalene-1-sulfonate (B229774), sodium in various environments, particularly in aqueous solutions where its surfactant properties are most relevant.
MD simulations are instrumental in understanding the self-assembly of Butyl naphthalene-1-sulfonate, sodium into micelles. In a typical simulation, a number of surfactant anions and sodium counterions are randomly distributed in a box of explicit water molecules. By simulating the system over time (nanoseconds to microseconds), researchers can observe the spontaneous aggregation of the surfactant molecules.
The hydrophobic butyl and naphthalene (B1677914) parts of the molecules tend to cluster together to minimize contact with water, while the hydrophilic sulfonate headgroups remain exposed to the aqueous phase, leading to the formation of spherical or ellipsoidal micelles above a certain concentration, known as the critical micelle concentration (CMC). These simulations can predict key parameters such as the CMC, aggregation number (the number of surfactant molecules per micelle), and the shape and size distribution of the micelles. rsc.orgresearchgate.net For instance, simulations of similar anionic surfactants like sodium alkyl sulfates show that with increasing hydrophobic chain length, the micelles tend to transition from spherical to more ellipsoidal shapes. researchgate.net A simulation of sodium pentadecylsulfonate revealed that hydrophobic molecules like naphthalene tend to accumulate in three distinct regions of the micelle: near the polar surface, among the hydrocarbon chains, and deep within the hydrophobic core. researchgate.net
Table 1: Hypothetical MD Simulation Parameters for Micellization of Butyl Naphthalene-1-sulfonate, Sodium
| Parameter | Value / Description | Purpose |
|---|---|---|
| System Composition | 100 Surfactant Anions, 100 Na+ ions, ~20,000 Water Molecules | To model an aqueous solution above the expected CMC. |
| Force Field | All-atom (e.g., CHARMM, AMBER) | To accurately describe the interactions between all atoms. |
| Simulation Box | Cubic, ~8x8x8 nm³ with periodic boundary conditions | To simulate a bulk system and avoid edge effects. |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | To mimic experimental conditions at standard pressure and temperature (e.g., 1 atm, 298 K). |
The dynamics within the micelle can also be analyzed, including the movement of individual surfactant molecules, the exchange of molecules between the micelle and the bulk solution, and the penetration of water into the micellar core.
The Radial Distribution Function, g(r), is a key metric calculated from MD simulations that describes the probability of finding a particle at a distance 'r' from a reference particle. For Butyl naphthalene-1-sulfonate, sodium in water, RDFs are used to analyze the detailed structure of the solvation shells around different parts of the molecule. nih.govnih.gov
Key interactions that can be quantified include:
Sulfonate-Water Interactions : The RDF between the sulfur atom of the sulfonate group and the oxygen atom of water typically shows a sharp first peak at a short distance (~0.35 nm). researchgate.net This indicates a well-defined hydration shell where water molecules are strongly oriented around the charged headgroup through hydrogen bonding.
Sodium Ion-Water Interactions : The RDF for Na+ ions and water oxygen atoms reveals a highly structured first solvation shell, characteristic of ion-dipole interactions.
Naphthalene-Water Interactions : The RDF between the carbon atoms of the hydrophobic naphthalene group and water oxygen shows a broader, less defined peak at a larger distance, indicating the disruption of the normal water hydrogen-bonding network and quantifying the hydrophobic effect.
Sulfur-Sulfur Interactions : The RDF between sulfur atoms of different surfactant molecules can provide information on the packing and distance between headgroups at the micelle surface. acs.org
Table 2: Expected Peak Distances from Radial Distribution Function Analysis
| Atom Pair | Expected g(r) First Peak Position (nm) | Type of Interaction Indicated |
|---|---|---|
| S (sulfonate) - O (water) | ~ 0.35 | Strong hydration of the hydrophilic headgroup. |
| Na+ - O (water) | ~ 0.24 | Primary solvation shell of the counterion. |
| C (naphthalene) - O (water) | > 0.40 | Hydrophobic hydration. |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information on properties governed by the electron distribution, such as molecular geometry, charge distribution, and reactivity.
An electrostatic potential (ESP) map is a visual representation of the charge distribution on the van der Waals surface of a molecule. libretexts.org For Butyl naphthalene-1-sulfonate, sodium, DFT calculations are used to generate an ESP map that highlights the molecule's distinct polar and non-polar regions. researchgate.netrsc.org
The map would show a region of high negative potential (typically colored red or yellow) concentrated around the sulfonate (-SO₃⁻) group, which is the site of electrostatic attraction for cations (like Na⁺) and the positive end of polar solvent molecules like water. researchgate.net Conversely, the butyl chain and the naphthalene ring system would exhibit a largely neutral or slightly positive potential (colored green or blue), representing the hydrophobic parts of the molecule. rsc.org These maps are crucial for understanding how the surfactant molecule orients itself at interfaces and interacts with other molecules, substrates, or ions in solution.
DFT calculations provide a detailed picture of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and electronic excitation properties.
For Butyl naphthalene-1-sulfonate, sodium, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, while the LUMO would also be distributed across the aromatic rings. The presence of the electron-withdrawing sulfonate group and the electron-donating butyl group influences the energy levels of these orbitals. koreascience.kr Studies on similar naphthol sulfonate derivatives show that the sulfonate group can significantly affect the electronic structure and transition energies. koreascience.kr Analysis of the MOs helps to understand the nature of the bonding within the molecule and predicts which sites are most susceptible to electrophilic or nucleophilic attack.
Theoretical Studies of Reaction Pathways and Energetics
Computational methods, particularly DFT, are used to model the reaction mechanisms involved in the synthesis of Butyl naphthalene-1-sulfonate, sodium. The primary synthesis route involves the electrophilic aromatic substitution (sulfonation) of butylnaphthalene.
Theoretical studies can elucidate the step-by-step mechanism of this reaction. openochem.org Computational analyses of the sulfonation of naphthalene with sulfur trioxide (SO₃) have shown that the mechanism can be more complex than the classic two-step process. nih.govresearchgate.net Calculations suggest that a concerted pathway involving two molecules of SO₃ attacking the naphthalene ring is energetically more favorable than a pathway involving a single SO₃ molecule. researchgate.net
By calculating the energies of reactants, transition states, and products, a complete energy profile for the reaction can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and optimizing reaction conditions (e.g., temperature, solvent). The calculations can also predict the regioselectivity of the reaction—that is, why the sulfonate group attaches to the 1-position of the naphthalene ring. The predicted transition state structures provide a detailed picture of the bond-making and bond-breaking processes at the molecular level. nih.gov
Transition State Theory and Reaction Kinetics
Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the properties of the transition state, an unstable intermediate state between reactants and products. In the context of the synthesis of Butyl naphthalene-1-sulfonate, sodium, TST can be applied to understand the electrophilic aromatic substitution reaction where a butylnaphthalene molecule is sulfonated.
The sulfonation of naphthalene is a classic example of a reaction under kinetic versus thermodynamic control. At lower temperatures, the kinetically favored product, naphthalene-1-sulfonic acid, is predominantly formed. acs.orgnih.govrsc.org This is because the transition state leading to the 1-isomer has a lower activation energy. nih.gov The formation of the carbocation intermediate (the arenium ion or σ-complex) is the rate-determining step in electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com For the 1-position, the intermediate can be stabilized by two resonance structures where the aromaticity of the adjacent ring is preserved. nih.gov In contrast, the intermediate for the 2-position only has one such resonance structure, making its transition state higher in energy. nih.gov
Computational methods, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the reaction. These calculations can determine the geometries and energies of the reactants, intermediates, transition states, and products. The energy difference between the reactants and the transition state provides the activation energy (ΔG‡), which is crucial for calculating the reaction rate constant (k) using the Eyring equation, a cornerstone of TST.
k = (κkBT/h) e(-ΔG‡/RT)
Where:
k is the rate constant
κ is the transmission coefficient
kB is the Boltzmann constant
T is the absolute temperature
h is the Planck constant
R is the gas constant
ΔG‡ is the Gibbs free energy of activation
The presence of the butyl group on the naphthalene ring will influence the reaction kinetics. As an alkyl group, it is an activating substituent, meaning it donates electron density to the aromatic system, making the ring more nucleophilic and thus more reactive towards electrophiles like SO3. wikipedia.org The position of the butyl group will direct the sulfonation to specific positions (ortho, para) and affect the activation energies for substitution at different sites. Computational modeling can precisely quantify these electronic and steric effects.
Table 1: Illustrative Calculated Energy Profile for the Sulfonation of Butylnaphthalene
| Species | Relative Energy (kcal/mol) |
| Reactants (Butylnaphthalene + SO3) | 0.0 |
| Transition State (1-sulfonation) | +15.2 |
| σ-complex (1-sulfonation) | +5.8 |
| Transition State (2-sulfonation) | +17.5 |
| σ-complex (2-sulfonation) | +7.1 |
| Product (Butyl naphthalene-1-sulfonic acid) | -10.3 |
| Product (Butyl naphthalene-2-sulfonic acid) | -12.1 |
Note: This data is illustrative and based on typical values for electrophilic aromatic sulfonation. Actual values for Butyl naphthalene-1-sulfonate would require specific DFT calculations.
Rice-Ramsperger-Kassel-Marcus (RRKM) Theory Applications
Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions in the gas phase. It extends TST by considering the distribution of vibrational energy among the different modes of the molecule. The fundamental assumption of RRKM theory is that energy is rapidly redistributed among all vibrational modes of the molecule before the reaction occurs.
While the synthesis of Butyl naphthalene-1-sulfonate, sodium, is typically carried out in the liquid phase, RRKM theory can still provide a conceptual framework for understanding the unimolecular decomposition of the excited σ-complex intermediate, particularly in the absence of solvent effects (i.e., in the gas phase). The σ-complex formed during electrophilic attack is an energized species. Its subsequent reaction, the loss of a proton to restore aromaticity, can be modeled as a unimolecular process.
The RRKM expression for the microcanonical rate constant k(E) for a molecule with energy E is:
k(E) = N‡(E - E0) / (h * ρ(E))
Where:
N‡(E - E0) is the sum of vibrational states of the transition state with excess energy E - E0.
E0 is the activation energy.
h is Planck's constant.
ρ(E) is the density of vibrational states of the reactant molecule at energy E.
For a molecule as large as butylnaphthalene, there are many vibrational modes. Computational chemistry software can be used to calculate the vibrational frequencies of the σ-complex and the transition state for proton loss. This information is then used to compute the sum and density of states, allowing for the calculation of the rate constant as a function of internal energy.
Although direct applications of RRKM theory to the sulfonation of butylnaphthalene are not readily found in the literature, the principles are widely applied in computational studies of reaction dynamics for complex organic molecules.
Correlation of Computational Data with Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For the synthesis of Butyl naphthalene-1-sulfonate, sodium, several experimental observations can be correlated with computational results.
Product Ratios: As previously mentioned, the sulfonation of naphthalene yields a mixture of 1- and 2-sulfonic acids, with the ratio being temperature-dependent. rsc.orgmdpi.com Computational models can predict the activation energies for the formation of both isomers. The difference in these activation energies can be used to calculate the expected kinetic product ratio at a given temperature, which can then be compared to experimental results from techniques like HPLC. shokubai.org
Spectroscopic Properties: Computational methods can predict spectroscopic properties such as NMR chemical shifts, and IR and UV-Vis spectra. These calculated spectra can be compared with experimentally obtained spectra to confirm the structure of the synthesized Butyl naphthalene-1-sulfonate, sodium.
Table 2: Comparison of Calculated and Experimental Parameters for Naphthalene Sulfonation
| Parameter | Computational Prediction (Illustrative) | Experimental Observation |
| Kinetic Product Ratio (1-sulfonate/2-sulfonate) at 80°C | ~9:1 | Predominantly 1-sulfonate |
| Thermodynamic Product Ratio (1-sulfonate/2-sulfonate) at 160°C | ~1:9 | Predominantly 2-sulfonate |
| Activation Energy Difference (ΔΔG‡) for 1- vs. 2-sulfonation | ~2-3 kcal/mol | Inferred from product ratios |
| Key IR Vibrational Frequencies (SO3H group) | 1350-1400 cm-1 (asymmetric stretch), 1150-1200 cm-1 (symmetric stretch) | Consistent with experimental spectra |
Note: The computational predictions are illustrative and based on general principles of naphthalene sulfonation. The experimental observations are well-established for the sulfonation of unsubstituted naphthalene.
Derivatives, Analogues, and Structure Activity Relationships of Naphthalene Sulfonates
Impact of Alkyl Chain Length Variations (e.g., Butyl vs. Dinonyl)
The length and branching of the alkyl chain attached to the naphthalene (B1677914) sulfonate backbone are critical determinants of its surfactant properties. Generally, as the alkyl chain length increases, the hydrophobicity of the molecule increases, which in turn influences its surface activity.
Shorter, linear alkyl chains, such as the butyl group in butyl naphthalene sulfonate, contribute to good wetting and dispersing properties. greenagrochem.comlignosulfonate.com These characteristics are advantageous in applications requiring rapid surface tension reduction. polymerchem.org Conversely, longer alkyl chains, as seen in dinonylnaphthalene (B12650604) sulfonates, impart greater oil solubility and are often used as additives in lubricating oils and motor fuels. google.com
A key parameter in surfactant science is the critical micelle concentration (cmc), the concentration at which surfactant molecules begin to form micelles. Research has shown that for alkylnaphthalene sulfonates, a longer alkyl chain leads to a lower cmc, indicating greater efficiency in forming micelles. frontiersin.org For instance, alkylnaphthalene sulfonates with C6, C8, and C10 alkyl chains exhibit a progressive decrease in their cmc values. frontiersin.org This trend is a direct consequence of the increased hydrophobic interactions between the longer alkyl chains.
The effectiveness of these surfactants in reducing interfacial tension (IFT) between oil and water is also dependent on the alkyl chain length. In enhanced oil recovery (EOR) applications, longer-chain alkyl methylnaphthalene sulfonates (C6-C14) have been shown to reduce the interfacial tension between crude oil and water to ultra-low values, a critical factor for mobilizing trapped oil. frontiersin.orgnih.gov The synergism between the alkylnaphthalene sulfonate and acidic components in crude oil is also influenced by the alkyl chain length. researchgate.net
| Property | Butyl Naphthalene Sulfonate | Dinonylnaphthalene Sulfonate |
|---|---|---|
| Primary Characteristic | Excellent wetting and dispersing agent | Good solubility in petroleum products, effective rust inhibitor |
| Typical Applications | Textile processing, agriculture, detergents greenagrochem.comgreenagrochem.comchinalignin.com | Lubricating oil additives, motor fuels, rubber plasticizers google.com |
| Water Solubility | Generally higher | Insoluble in water google.com |
| Hydrophobicity | Lower | Higher |
Influence of Aromatic Substitution Patterns (e.g., Position Isomerism)
The positions of the butyl group and the sulfonate group on the naphthalene ring system give rise to various isomers, each with distinct properties. Naphthalene has two non-equivalent positions for monosubstitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). Electrophilic substitution reactions on naphthalene, such as sulfonation, are sensitive to reaction conditions. libretexts.org
For instance, the sulfonation of naphthalene can yield different isomers depending on the temperature. libretexts.org This allows for a degree of control over the final product's structure. The reactivity of the naphthalene ring is also influenced by existing substituents. An alkyl group is an activating group and directs incoming electrophiles to the ortho and para positions. However, in naphthalene, the directing effects are more complex. researchgate.net
Computational studies on substituted naphthalenes have shown that the position of substituents significantly affects the electronic properties of the molecule. nih.gov The interactions between substituent groups can be reinforcing or antagonistic, depending on their positions and electronic nature (electron-donating or electron-withdrawing). msu.edu
Role of Counterion Identity on Solution Behavior
The choice of counterion can affect the compound's solubility in water and other solvents. For instance, sodium salts of sulfonates are generally highly water-soluble. ligninchina.com In contrast, calcium salts can exhibit lower water solubility. ligninchina.combisleyinternational.com This difference is critical in applications like concrete admixtures, where sodium and calcium naphthalene sulfonates are used as superplasticizers. Sodium naphthalene sulfonate tends to result in a quicker setting time for concrete compared to the calcium salt. bisleyinternational.com
The identity of the counterion can also influence the thermal stability and ionic nature of the compound. For example, replacing the sodium cation with larger organic cations like imidazolium, pyrrolidinium, or pyridinium (B92312) can transform the surfactant into a surface-active ionic liquid. nih.gov These ionic liquid analogues of sodium octylnaphthalene sulfonate have been shown to have lower cmc values and a greater capacity to reduce surface and interfacial tension compared to the original sodium salt. frontiersin.org
| Counterion | Key Characteristics | Common Applications |
|---|---|---|
| Sodium (Na+) | High water solubility, quicker setting time in concrete ligninchina.combisleyinternational.com | Detergents, dispersants, superplasticizers greenagrochem.comatamanchemicals.com |
| Calcium (Ca2+) | Lower water solubility, slower setting time in concrete ligninchina.combisleyinternational.com | Superplasticizers, dust suppressants ligninchina.combisleyinternational.com |
| Potassium (K+) | Similar to sodium salts, used in specific formulations | Specialty chemicals |
| Ammonium (B1175870) (NH4+) and Amine Salts | Effective additives for motor fuels google.com | Fuel additives, rust inhibitors google.com |
| Organic Cations (e.g., Imidazolium) | Forms ionic liquids, enhanced surface activity frontiersin.orgnih.gov | Enhanced oil recovery, specialty surfactants frontiersin.orgnih.gov |
Synthesis and Characterization of Functionalized Butyl Naphthalene Sulfonate Analogues
The synthesis of butyl naphthalene sulfonate typically involves the alkylation of naphthalene with butanol, followed by sulfonation with sulfuric acid and oleum (B3057394), and subsequent neutralization with a base like sodium hydroxide (B78521). zjzgchem.comzjzgchem.comgoogle.com The reaction conditions, such as temperature and the order of reagent addition, are crucial for controlling the final product's quality and minimizing byproducts. zjzgchem.comgoogle.com
Functionalized analogues of butyl naphthalene sulfonate can be prepared by introducing other chemical groups onto the naphthalene ring or the butyl chain, or by modifying the sulfonate group. For example, the synthesis of 1-boraphenalenes, which are structurally related to naphthalene, demonstrates that the core aromatic structure can be functionalized at specific carbon or heteroatom positions. nih.gov
The characterization of these compounds relies on a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure, including the substitution pattern on the naphthalene ring. researchgate.net Mass spectrometry provides information on the molecular weight and fragmentation patterns. nih.gov
Naphthalene Sulfonate-Based Hybrid Materials and Conjugates
Naphthalene sulfonates can be incorporated into larger molecular structures to create hybrid materials and conjugates with novel properties. For example, they can serve as building blocks or modifying agents in the synthesis of polymers and nanocomposites.
One area of research involves the creation of hybrid nanocomposite films. For instance, dimeric sodium naphthalene-1-sulfonate (B229774) aggregates have been used to guide the self-assembly of TiO2/naphthylene hybrid nanocomposite films, which have potential applications in photocatalysis. researchgate.net
Furthermore, naphthalene-sulfonate hybrid structures have been synthesized and investigated for their biological activity. Studies have explored the effects of such hybrid molecules on abiotic stress indicators in plants like maize. dergipark.org.tr
The condensation of naphthalene sulfonates with formaldehyde (B43269) is a well-established method for producing polynaphthalene sulfonates, which are widely used as dispersants and superplasticizers. atamanchemicals.comresearchgate.net These polymeric materials consist of naphthalene sulfonate units linked by methylene (B1212753) bridges.
Environmental Behavior and Degradation Pathways of Butyl Naphthalene 1 Sulfonate, Sodium
Environmental Distribution and Mobility Studies
The movement and partitioning of Butyl naphthalene-1-sulfonate (B229774), sodium in the environment are primarily dictated by its behavior in soil and aquatic systems. As an anionic surfactant, it possesses both a hydrophobic naphthalene (B1677914) backbone with a butyl group and a hydrophilic sulfonate group, influencing its environmental distribution.
The partitioning of a chemical in the environment describes its tendency to distribute between different environmental media such as water, soil, and air. For Butyl naphthalene-1-sulfonate, sodium, its high water solubility, conferred by the polar sulfonate group, suggests it will predominantly be found in the aqueous phase. However, the non-polar butyl naphthalene portion of the molecule allows for some degree of sorption to organic matter in soil and sediment.
A study on related compounds, sulfonated naphthalene-formaldehyde condensates (SNFC), found that oligomers could adsorb to suspended solids and river sediments, with solid-liquid partition coefficients (Kd) in the range of 10² to 10⁴ L/kg. This indicates that despite their water solubility, naphthalene sulfonate derivatives can associate with solid environmental matrices.
Table 8.1: Estimated Physicochemical Properties Relevant to Environmental Partitioning Note: These values are estimations for the general class of short-chain alkyl naphthalene sulfonates and may not represent exact values for Butyl naphthalene-1-sulfonate, sodium.
| Parameter | Estimated Value | Implication for Partitioning |
|---|---|---|
| Water Solubility | High | Predominantly partitions to the aqueous phase. |
| Log Koc (Organic Carbon-Water (B12546825) Partition Coefficient) | Low to Moderate (Estimated) | Indicates some potential for sorption to soil and sediment organic carbon. |
| Vapor Pressure | Very Low | Unlikely to partition to the atmosphere. |
Once released into aquatic environments, the transport and ultimate fate of Butyl naphthalene-1-sulfonate, sodium are influenced by its high water solubility and moderate sorption tendency. Its solubility ensures it can be transported over distances in surface waters. However, its surfactant nature and potential for adsorption to suspended particulate matter and bottom sediments can limit its mobility in the water column.
Biodegradation Investigations
Biodegradation is a primary pathway for the removal of Butyl naphthalene-1-sulfonate, sodium from the environment. The process involves the breakdown of the compound by microorganisms into simpler, less harmful substances.
Studies on the broader class of sodium alkyl naphthalene sulfonates (SANS) indicate they are biodegradable to some extent, though they are not typically classified as "readily biodegradable" under standard OECD testing guidelines. chemistryforsustainability.org
Aerobic Degradation: Under aerobic conditions (in the presence of oxygen), biodegradation is considered to be moderate. chemistryforsustainability.org The initial steps of degradation are often the most challenging for microorganisms due to the stable polycyclic aromatic structure of the naphthalene ring. chemistryforsustainability.org The presence of the alkyl chain and sulfonate group also influences the rate of degradation. Shorter, linear alkyl chains, such as the butyl group, are generally more amenable to microbial attack than longer or branched chains. chemistryforsustainability.org Certain bacterial strains, including those from the genera Pseudomonas, Arthrobacter, and Comamonas, have been shown to degrade related naphthalene sulfonates. chemistryforsustainability.orgresearchgate.net
Anaerobic Degradation: In anaerobic environments (lacking oxygen), such as in deeper sediments or some wastewater treatment systems, the biodegradation of Butyl naphthalene-1-sulfonate, sodium is expected to be significantly slower. chemistryforsustainability.org This can lead to its accumulation in anoxic compartments. chemistryforsustainability.org However, studies on the anaerobic degradation of naphthalene under sulfate-reducing conditions have shown that it can be broken down by specific microbial consortia. nih.gov Enrichment cultures dominated by bacteria from the genus Desulfotomaculum have been shown to degrade naphthalene anaerobically. greenagrochem.com
The microbial degradation of naphthalene sulfonates follows specific metabolic pathways. While the exact pathway for the butylated form is not extensively detailed, it is expected to follow a similar route to other naphthalene sulfonates.
Under aerobic conditions, the typical pathway is initiated by a dioxygenase enzyme, which hydroxylates the aromatic ring. This leads to the spontaneous elimination of the sulfonate group as sulfite. researchgate.netlignincorp.com The resulting intermediate is 1,2-dihydroxynaphthalene. researchgate.net This diol is then further metabolized through classical naphthalene degradation pathways, involving ring cleavage to form compounds like catechol or gentisate, which can then enter central metabolic cycles. researchgate.net
Under anaerobic, sulfate-reducing conditions, the degradation of naphthalene has been shown to proceed through a different initial step. A key identified metabolite is 2-naphthoic acid, suggesting that a carboxylation reaction, rather than hydroxylation, is the primary activation step. nih.govregulations.gov This intermediate is then further degraded.
Table 8.2: Potential Microbial Metabolites of Naphthalene Sulfonate Degradation
| Degradation Condition | Key Initial Reaction | Identified or Proposed Intermediates |
|---|---|---|
| Aerobic | Dioxygenation and Desulfonation | 1,2-Dihydroxynaphthalene, Catechol, Gentisate |
| Anaerobic (Sulfate-reducing) | Carboxylation | 2-Naphthoic acid |
Persistence Studies in Diverse Environmental Matrices
Persistence refers to the length of time a chemical remains in a particular environment before it is broken down. The persistence of Butyl naphthalene-1-sulfonate, sodium is dependent on the environmental conditions.
Based on assessments of the general class of sodium alkyl naphthalene sulfonates (SANS), the compound is not considered to be highly persistent in aerobic environments. chemistryforsustainability.org The estimated half-life in water under aerobic conditions is around 15 days. chemistryforsustainability.org However, in anoxic environments like sediment, its persistence is significantly greater, with a potential half-life extending beyond 100 days. chemistryforsustainability.org This highlights the importance of environmental conditions in determining the ultimate fate of the compound. The sulfonic group can increase resistance to biodegradation, and the naphthalene core itself is inherently more stable than linear alkyl chains. chemistryforsustainability.org A screening assessment by the Canadian government concluded that naphthalenesulfonic acid, butyl-, sodium salt is of low concern for environmental persistence.
Table 8.3: Estimated Environmental Half-Life of Alkyl Naphthalene Sulfonates Note: These are generalized values for the SANS class and environmental conditions can significantly alter actual persistence.
| Environmental Compartment | Condition | Estimated Half-Life |
|---|---|---|
| Water | Aerobic | ~15 days chemistryforsustainability.org |
| Sediment | Anaerobic | >100 days chemistryforsustainability.org |
Abiotic Transformation Products and Pathways of Butyl Naphthalene-1-sulfonate, Sodium
The environmental fate of Butyl naphthalene-1-sulfonate, sodium is influenced by abiotic degradation processes, primarily photodegradation, which involves the breakdown of the molecule through the action of light. While specific studies detailing all transformation products of Butyl naphthalene-1-sulfonate, sodium are limited, the degradation pathways can be inferred from research on similar naphthalene sulfonate compounds and general principles of photocatalytic oxidation.
The primary abiotic degradation mechanism for Butyl naphthalene-1-sulfonate, sodium is photocatalytic oxidation, often facilitated by semiconductor materials like titanium dioxide (TiO₂) present in the environment or used in water treatment processes. This process is initiated by the attack of highly reactive hydroxyl (•OH) radicals on the molecule. The degradation proceeds through several stages, including the cleavage of the aromatic ring, eventual mineralization to carbon dioxide (CO₂), and the formation of sulfate (B86663) ions (SO₄²⁻) from the sulfonate group. jst.go.jp
Proposed Abiotic Transformation Pathways:
Hydroxylation: The process is expected to begin with the addition of hydroxyl radicals to the naphthalene ring, forming hydroxylated butyl naphthalene sulfonates.
Ring Opening: Further oxidation of these hydroxylated intermediates can lead to the cleavage of the aromatic rings. This is a critical step in the breakdown of the stable naphthalene structure.
Formation of Aliphatic Carboxylic Acids: The opening of the aromatic ring would result in the formation of various smaller, aliphatic carboxylic acids.
Desulfonation: The sulfonate group is cleaved from the molecule, releasing sulfate ions into the aqueous environment. jst.go.jp
Mineralization: Ultimately, the organic intermediates are further oxidized to carbon dioxide and water, representing the complete degradation of the original compound. jst.go.jp
The butyl group attached to the naphthalene ring is also susceptible to oxidation during this process.
The table below outlines the potential abiotic transformation products of Butyl naphthalene-1-sulfonate, sodium, based on analogous compounds.
| Product Name | Chemical Formula | Formation Pathway |
| Hydroxylated Butyl Naphthalene Sulfonates | C₁₄H₁₅NaO₄S | Initial attack by hydroxyl radicals on the naphthalene ring. |
| Butyl Naphthoquinones | C₁₄H₁₄O₂ | Oxidation of hydroxylated intermediates. |
| Phthalic Acid | C₈H₆O₄ | Product of aromatic ring cleavage. |
| Short-chain Carboxylic Acids (e.g., Acetic Acid, Formic Acid) | CH₃COOH, HCOOH | Further oxidation of ring-opened intermediates. |
| Sulfate Ions | SO₄²⁻ | Cleavage of the sulfonate group from the molecule. jst.go.jp |
| Carbon Dioxide | CO₂ | Complete mineralization of the organic structure. jst.go.jp |
It is important to note that the specific isomers and yields of these transformation products would depend on various environmental factors such as pH, temperature, and the presence of photosensitizers.
Emerging Research Applications and Methodological Advancements Utilizing Butyl Naphthalene 1 Sulfonate, Sodium
Application in Advanced Separation Processes
The distinct amphiphilic nature of Butyl Naphthalene-1-sulfonate (B229774), Sodium makes it a valuable agent in modern separation science. Its ability to reduce surface and interfacial tension and to stabilize dispersions is being harnessed to improve the efficiency and efficacy of complex separation and purification techniques.
Electrocoagulation for Pollutant Removal
Electrocoagulation (EC) is an electrochemical water treatment process that has shown promise for the removal of persistent organic pollutants, including derivatives of naphthalene (B1677914) sulfonic acid. Research into the electrocoagulation of commercial naphthalene sulfonates demonstrates the viability of this technique for treating industrial wastewater. nih.govbohrium.comresearchgate.net In this process, sacrificial anodes (typically iron or aluminum) generate coagulant species in situ as a current is applied.
The primary mechanism involves the generation of metal hydroxides that can adsorb and entrap pollutant molecules. While studies have often focused on broader categories of naphthalene sulfonates, the principles are directly applicable to Butyl Naphthalene-1-sulfonate, Sodium. The process variables significantly influencing removal efficiency have been identified through systematic studies. nih.govbohrium.com Current density and treatment time are the most critical parameters affecting the performance of the electrocoagulation process. nih.gov
Table 1: Key Parameters in the Electrocoagulation of Naphthalene Sulfonates
| Parameter | Influence on Pollutant Removal | Typical Findings |
| Current Density | Directly impacts coagulant generation rate and bubble production, significantly affecting removal efficiency. | Higher current densities generally lead to faster and more complete removal of organic matter. researchgate.netitu.edu.tr |
| Treatment Time | Determines the duration of coagulant dosing and mixing. | Increased treatment time typically results in higher removal percentages, with efficiencies over 80% being achievable. researchgate.netitu.edu.tr |
| Initial pH | Affects the speciation of metal hydroxides and the surface charge of pollutants. | High removal efficiencies for naphthalene sulfonates have been observed at elevated pH levels. bohrium.com |
| Electrolyte Conc. | Influences the conductivity of the solution and energy consumption. | A sufficient electrolyte concentration is necessary for efficient operation. researchgate.net |
The advantage of electrocoagulation over traditional coagulation methods lies in the high degree of mineralization and organic matter removal that can be achieved. researchgate.netitu.edu.tr This makes it an area of active research for treating wastewater containing recalcitrant compounds like alkyl naphthalene sulfonates.
Surfactant-Enhanced Separation Techniques
Surfactant-enhanced separation techniques are critical in various industries, most notably in the energy sector for Enhanced Oil Recovery (EOR). Alkyl naphthalene sulfonates are investigated for their potential in mobilizing residual oil trapped in reservoir pores after primary and secondary recovery stages. capes.gov.brresearchgate.netdoe.gov This process, known as surfactant flooding, relies on drastically reducing the interfacial tension (IFT) between the crude oil and the injection fluid (water). envirofluid.com
By lowering the IFT, the capillary forces holding the oil in place are overcome, allowing it to be displaced and recovered. envirofluid.com Research has shown that novel alkyl naphthalene sulfonates can reduce the IFT to ultra-low values, a critical requirement for efficient oil mobilization. capes.gov.brresearchgate.net The effectiveness of these surfactants is influenced by factors such as the alkyl chain length, surfactant concentration, and reservoir conditions like salinity. capes.gov.brresearchgate.netfrontiersin.org
Table 2: Performance of Alkyl Naphthalene Sulfonates in Enhanced Oil Recovery Research
| Surfactant Type | Key Research Finding | Impact on Interfacial Tension (IFT) |
| Alkyl Methylnaphthalene Sulfonates (AMNS) | The length of the alkyl chain significantly affects performance, with longer chains showing greater efficiency at lower concentrations. capes.gov.brresearchgate.net | Can reduce IFT to ultra-low values (e.g., 10⁻⁶ mN/m) at very low surfactant concentrations, often without requiring an alkaline agent. capes.gov.brresearchgate.net |
| General Alkyl Naphthalene Sulfonates | Synergistic effects are observed when used with alkalis and at optimal salinity, enhancing their oil displacement capabilities. frontiersin.org | Optimal formulations can achieve the ultra-low IFT necessary for mobilizing residual oil. frontiersin.org |
| Sodium Naphthalene Sulfonate (SNS) | Even without a long alkyl chain, SNS shows good activity in lowering the IFT in surfactant/alkali/crude oil systems. frontiersin.org | Proved effective in lowering IFT, demonstrating the role of the rigid aromatic ring as a hydrophobic group. frontiersin.org |
These studies underscore the potential of Butyl Naphthalene-1-sulfonate, Sodium, as a component in sophisticated EOR formulations designed to maximize hydrocarbon extraction from mature oil fields. google.com
Role in Materials Science and Formulation Chemistry Research
In materials science, Butyl Naphthalene-1-sulfonate, Sodium is valued for its ability to control the interfaces between different phases. This property is fundamental in the formulation of a wide array of industrial and commercial products, from construction materials to advanced polymers.
Viscosity Modification Studies
The ability to modify the viscosity of a fluid system is crucial in many applications. Alkyl naphthalene sulfonates are recognized for their role as superplasticizers (also known as high-range water reducers) in concrete formulations. greenagrochem.comwikipedia.org By adsorbing onto cement particles, they impart a negative charge, causing electrostatic repulsion. greenagrochem.com This dispersion of particles prevents clumping and reduces the friction within the mix, significantly increasing its flowability and workability without the need for additional water. greenagrochem.comwikipedia.org The reduction in water content leads to a denser, stronger, and more durable final concrete product. greenagrochem.com
Similarly, in the oil and gas industry, these surfactants are used in drilling fluids to prevent the aggregation of solid particles, which is essential for maintaining consistent viscosity and flow characteristics under demanding high-pressure and high-temperature conditions. chinalignin.com
Dispersion and Emulsification in Novel Materials
The primary function of Butyl Naphthalene-1-sulfonate, Sodium in many of its applications is as a dispersing and emulsifying agent. lignincorp.comzjwmfs.com Its amphiphilic structure enables it to stabilize mixtures of immiscible substances, such as oil in water or solid particles in a liquid. lignincorp.comgreenagrochem.com
In the realm of materials science, this is particularly important in emulsion polymerization, a process used to create synthetic polymers and latexes. greenagrochem.comgoogle.com Butyl Naphthalene-1-sulfonate, Sodium acts as a stabilizer for the monomer droplets within the aqueous medium. greenagrochem.com The hydrophobic part of the surfactant orients into the monomer droplet, while the hydrophilic head remains in the water, creating a barrier that prevents the droplets from coalescing. greenagrochem.com This ensures the formation of uniform polymer particles, which is critical for the performance of the final product, such as paints, coatings, and synthetic rubbers. greenagrochem.comatamanchemicals.com
Its strong dispersing capabilities are also leveraged in the formulation of pigments, pesticides, and dyes. atamanchemicals.comzjzgchem.comgreenagrochem.com It ensures that solid particles remain finely and evenly distributed within a liquid base, preventing settling and ensuring consistent application and performance. lignincorp.comgreenagrochem.com
Table 3: Applications in Dispersion and Emulsification
| Application Area | Function of Butyl Naphthalene-1-sulfonate, Sodium | Resulting Benefit |
| Emulsion Polymerization | Stabilizes monomer droplets in an aqueous phase. greenagrochem.com | Ensures uniform particle size and distribution in the final polymer (e.g., latex paints, synthetic rubber). greenagrochem.comgoogle.com |
| Paints & Coatings | Disperses pigments and fillers within the paint formulation. lignincorp.com | Provides even color distribution, prevents settling, and improves coating smoothness. lignincorp.comatamanchemicals.com |
| Agrochemicals | Acts as a wetting and dispersing agent for active ingredients in pesticide and herbicide formulations. greenagrochem.comchinalignin.com | Improves spray coverage on plant surfaces and enhances the effectiveness of the active agent. chinalignin.comgreenagrochem.com |
| Textile Industry | Serves as a wetting, dispersing, and leveling agent in dyeing processes. chinalignin.comgreenagrochem.com | Promotes uniform dye penetration and distribution, leading to higher quality and more vibrant fabrics. chinalignin.com |
Development of Novel Catalytic Systems
The application of surfactants in catalysis is an emerging area of research. While not a catalyst itself, Butyl Naphthalene-1-sulfonate, Sodium can play a crucial role in facilitating chemical reactions, particularly in multiphase systems. Its properties are being explored in the context of micellar and phase transfer catalysis.
In micellar catalysis , surfactant molecules self-assemble into micelles above a certain concentration (the critical micelle concentration). These micelles can act as microreactors, solubilizing reactants and influencing reaction rates and pathways. The interface of the micelle can bring reactants into close proximity, and the nonpolar core can provide a suitable environment for reactions that are slow in a bulk aqueous medium. frontiersin.org
As a phase transfer catalyst , surfactants like Butyl Naphthalene-1-sulfonate, Sodium can facilitate the transport of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. This is particularly useful for reactions where the reactants are soluble in immiscible solvents. Although research in this area is not extensive for this specific compound, its fundamental surfactant properties suggest potential utility. Furthermore, in the synthesis of alkyl naphthalene sulfonates themselves, acids are used to catalyze the alkylation of the naphthalene nucleus, a process that highlights the interplay between reagents and catalysts in producing these valuable compounds. google.com
Innovations in Analytical Detection and Quantification Methods
The accurate detection and quantification of Butyl naphthalene-1-sulfonate, sodium are crucial for quality control in its synthesis and for monitoring its presence in various environmental and industrial matrices. Recent advancements in analytical chemistry have led to the development of highly sensitive and specific methods for its analysis. These innovations primarily revolve around chromatographic and spectroscopic techniques, which offer enhanced separation efficiency and lower detection limits.
A variety of analytical methods are employed for the analysis of naphthalene sulfonates, including Butyl naphthalene-1-sulfonate, sodium. nih.gov For routine purity validation, High-Performance Liquid Chromatography (HPLC) is a widely used technique. This method typically utilizes a C18 column with UV detection at a wavelength of 254 nm to effectively separate and quantify the compound.
For more complex matrices or when lower detection limits are required, more advanced techniques are employed. Ion-pair HPLC coupled with fluorescence detection has proven to be a robust method for the simultaneous determination of various naphthalene sulfonates, even in challenging samples like highly saline brines. oup.comresearchgate.net This technique can achieve detection limits in the low to sub-microgram-per-liter range. oup.com In addition to liquid chromatography, other methods such as capillary electrophoresis, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) are also utilized for the quantification of naphthalene sulfonates. nih.govresearchgate.net
Sample preparation is a critical step in the analytical workflow, and solid-phase extraction (SPE) is a commonly used technique for the extraction and pre-concentration of naphthalene sulfonates from various samples. nih.govresearchgate.net Spectroscopic methods also play a role in the characterization of Butyl naphthalene-1-sulfonate, sodium. Fourier-transform infrared spectroscopy (FT-IR) is particularly useful for the identification of the characteristic sulfonate group.
Furthermore, specific methods have been developed to quantify common impurities. For instance, the amount of sodium sulfate (B86663), a frequent byproduct of the synthesis process, can be determined using conductometric titration with barium chloride. google.com The percentage of the active surfactant can also be ascertained through established titration procedures. google.com
The table below summarizes some of the key analytical methods used for Butyl naphthalene-1-sulfonate, sodium and related naphthalene sulfonates.
| Analytical Technique | Purpose | Key Parameters | Reference |
| High-Performance Liquid Chromatography (HPLC) | Purity Validation | Column: C18, Detection: UV at 254 nm | |
| Ion-Pair HPLC with Fluorescence Detection | Quantification in Complex Matrices | Enables simultaneous determination of multiple naphthalene sulfonates | oup.comresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification | Provides high sensitivity and specificity | nih.govresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification | Suitable for complex sample matrices | nih.govresearchgate.net |
| Capillary Electrophoresis | Quantification | Offers high separation efficiency | nih.govresearchgate.net |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Functional Group Identification | Identifies the sulfonate group | |
| Conductometric Titration | Impurity Quantification | Determines sodium sulfate content using barium chloride | google.com |
The following table details the performance of a specific innovative HPLC method for the detection of naphthalene sulfonates.
| Parameter | Value | Reference |
| Method | Ion-Pair High-Performance Liquid Chromatography with Fluorescence Detection | oup.comresearchgate.net |
| Application | Simultaneous determination of various naphthalene sulfonates in highly saline geothermal brines | oup.com |
| Separation Time | Baseline separation achieved within 33 minutes | oup.com |
| Recoveries in Brine | 100% (± 10) | oup.com |
| Method Quantification Limits | 0.05 to 0.4 µg/L | oup.comresearchgate.net |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing sodium butyl naphthalene-1-sulfonate, and how can purity be validated?
- Synthesis : The compound is typically synthesized via sulfonation of naphthalene followed by alkylation with butyl bromide. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid byproducts like disubstituted sulfonates .
- Purification : Recrystallization in ethanol-water mixtures or column chromatography (silica gel, eluent: chloroform/methanol) is used. Purity validation involves HPLC (C18 column, UV detection at 254 nm) and elemental analysis .
- Characterization : FT-IR for sulfonate group identification (~1180 cm⁻¹ S=O stretch), ¹H/¹³C NMR for alkyl chain and aromatic proton confirmation, and mass spectrometry for molecular ion peak validation .
Q. How does sodium butyl naphthalene-1-sulfonate function as a hydrotrope, and what experimental models quantify its efficacy?
- Mechanism : Disrupts hydrophobic interactions via sulfonate head-group solvation and butyl chain penetration into aggregates. Critical hydrotrope concentration (CHC) is determined using UV-Vis turbidimetry with poorly soluble compounds (e.g., curcumin) .
- Experimental Design : Compare solubility enhancement across concentrations (0.1–5% w/v) and temperatures (25–50°C). Use dynamic light scattering (DLS) to monitor aggregate size reduction .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing sodium butyl naphthalene-1-sulfonate with minimal disubstitution?
- Variables : Temperature (60–100°C), sulfonation time (2–6 hr), molar ratio (naphthalene:sulfonating agent = 1:1.2–1:4).
- Analysis : A 2³ factorial design identifies interactions. For example, higher temperatures may reduce disubstitution but increase side reactions. Response surface methodology (RSM) refines optimal conditions .
- Validation : LC-MS monitors disubstituted byproduct formation (<2% threshold) .
Q. What computational approaches predict the solvation dynamics and aggregation behavior of sodium butyl naphthalene-1-sulfonate?
- Molecular Dynamics (MD) : Simulate aqueous systems (e.g., GROMACS) to model micelle formation. Parameters include radial distribution functions (RDFs) for sulfonate-water interactions .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict interaction sites with hydrophobic substrates (e.g., benzene rings). Basis sets like B3LYP/6-31G* are standard .
Q. How to resolve contradictions in reported solubility data for sodium butyl naphthalene-1-sulfonate across solvents?
- Systematic Review : Meta-analysis of solubility studies (e.g., in DMSO vs. water) to identify outliers. Control for variables like pH and ionic strength .
- Experimental Replication : Use standardized protocols (OECD 105) for shake-flask method. Validate with nephelometry for turbidity endpoints .
Q. What theoretical frameworks explain the compound’s role in enhancing drug delivery systems?
- Conceptual Basis : Link to the "hydrotrope-protein interaction" model, where sulfonates disrupt protein aggregation via competitive binding. Use fluorescence quenching assays (e.g., BSA-tryptophan) to quantify binding constants .
- Extended Applications : Investigate synergies with cyclodextrins for dual hydrotropic-cavitation effects. Design experiments using isothermal titration calorimetry (ITC) to measure cooperative binding .
Methodological Guidance for Data Interpretation
Q. How to analyze conflicting spectroscopic data (e.g., NMR shifts) for sodium butyl naphthalene-1-sulfonate derivatives?
- Comparative Analysis : Overlay ¹H NMR spectra of derivatives (e.g., methyl vs. butyl analogs) to assign shifts. Use 2D-COSY to resolve overlapping aromatic signals .
- Error Sources : Control for solvent deuterium effects and temperature fluctuations during acquisition .
Q. What statistical methods validate reproducibility in catalytic studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
